1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine
CAS No.: 102839-50-9
VCID: VC0009246
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine - 102839-50-9](/images/no_structure.jpg)
Description | 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine is a chemical compound that appears in scientific research, particularly in the context of structure-based design for drug development . While specific details such as density, boiling point, or flash point are not readily available , its role in stabilizing inactive conformations of certain proteins, like MPS1, has been explored . The core pyrrolopyridine scaffold allows the compound to interact with the ATP-binding site of proteins, making it valuable in the study of kinase inhibitors . Related compounds include 1H-Pyrrolo[2,3-b]pyridine, also known as 7-Azaindole, which has a molecular weight of 118.1359 . Another similar compound is 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . These compounds share a pyrrolopyridine core but differ in their substituents, leading to variations in their chemical and biological activities . In the field of research, a research assistant's resume should highlight experience with research methodologies and proficiency in data analysis software . Strong analytical thinking and attention to detail are also crucial skills . When applying for positions, showcasing experience in data interpretation and collaborative research is essential, with a hybrid resume format being ideal for emphasizing both skills and experience . |
---|---|
CAS No. | 102839-50-9 |
Product Name | 1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine |
Molecular Formula | C9H10N2 |
Molecular Weight | 146.19 g/mol |
IUPAC Name | 1,4-dimethylpyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C9H10N2/c1-7-8-4-6-11(2)9(8)3-5-10-7/h3-6H,1-2H3 |
Standard InChIKey | XIOMPJOLMMKSKZ-UHFFFAOYSA-N |
SMILES | CC1=NC=CC2=C1C=CN2C |
Canonical SMILES | CC1=NC=CC2=C1C=CN2C |
Synonyms | 1H-Pyrrolo[3,2-c]pyridine,1,4-dimethyl-(9CI) |
PubChem Compound | 13581711 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume